rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
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Overview
Description
(1R,4R)-2-Menthene-1,8-diol is an organic compound with a unique stereochemistry, characterized by its two chiral centers at positions 1 and 4. This compound is a derivative of menthene, a cyclic hydrocarbon, and contains hydroxyl groups at positions 1 and 8. Its structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Menthene-1,8-diol typically involves the reduction of menthene derivatives. One common method is the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones using alcohol dehydrogenases. This method employs specific enzymes to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of (1R,4R)-2-Menthene-1,8-diol may involve large-scale chemical reduction processes. These processes often utilize metal-based catalysts or biocatalysts to ensure efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to achieving the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Menthene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,4R)-2-Menthene-1,8-diol can yield menthone derivatives, while reduction can produce menthol derivatives.
Scientific Research Applications
(1R,4R)-2-Menthene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism by which (1R,4R)-2-Menthene-1,8-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-Quercivorol: A male-produced aggregation-sex pheromone component for beetles.
(1R,4R)-Camphorquinone: Used in the synthesis of camphor derivatives.
Uniqueness
(1R,4R)-2-Menthene-1,8-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 1 and 8. This structural feature distinguishes it from other menthene derivatives and contributes to its diverse applications in various fields.
Properties
CAS No. |
54164-90-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
XWFVRMWMBYDDFY-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C=C1)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
Origin of Product |
United States |
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